

Application Notes and Protocols for PAV-104 in Calu-3 Cell Lines

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Compound of Interest

Compound Name: PAV-104

Cat. No.: B12364326

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing the experimental antiviral compound **PAV-104** with the Calu-3 human lung adenocarcinoma cell line. The included methodologies cover cytotoxicity and antiviral efficacy assays against SARS-CoV-2, along with a summary of the compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the cytotoxic and antiviral activities of **PAV-104** in Calu-3 cells.

Table 1: Cytotoxicity of **PAV-104** in Calu-3 Cells

Compound	50% Cytotoxic Concentration (CC50)	Assay Method
PAV-104	3732 nM ^[1]	MTT Assay

Table 2: Antiviral Efficacy of **PAV-104** and Remdesivir against SARS-CoV-2 in Calu-3 Cells

Compound	50% Effective Concentration (EC50)	90% Effective Concentration (EC90)	Assay Method
PAV-104	1.725 nM[2][3]	24.5 nM[2][3]	RT-qPCR (N gene)
Remdesivir	7.9 nM[2][3]	219.9 nM[2][3]	RT-qPCR (N gene)

Experimental Protocols

Cell Culture

The Calu-3 cell line, derived from a human bronchial adenocarcinoma, is a valuable model for studying respiratory viruses.[4] These cells can be cultured to form polarized monolayers, mimicking the epithelial lining of the airways.[5] For general maintenance, Calu-3 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10-20% fetal bovine serum (FBS), non-essential amino acids, L-glutamine, and HEPES buffer.[4] Cells should be incubated at 37°C in a humidified atmosphere with 5-7% CO₂. [4]

Cytotoxicity Assay Protocol

This protocol determines the concentration of **PAV-104** that is toxic to Calu-3 cells.

Materials:

- Calu-3 cells
- 96-well cell culture plates
- Complete growth medium (EMEM with 10% FBS)
- **PAV-104** (dissolved in DMSO)
- MTT assay kit (e.g., Abcam, ab211091)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed Calu-3 cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Prepare serial dilutions of **PAV-104** in complete growth medium. The final concentrations should range from 0 to 5000 nM.^[1] A vehicle control (DMSO) should be included.
- Remove the existing medium from the cells and add 100 µL of the prepared **PAV-104** dilutions or control medium to the respective wells.
- Incubate the plate for 48 hours at 37°C.^[1]
- After incubation, carefully remove the medium.
- Add 100 µL of MTT reagent (diluted 1:1 in serum-free DMEM) to each well and incubate for 3 hours at 37°C.^[1]
- Remove the MTT reagent and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.^[1]
- Measure the absorbance at a wavelength of 590 nm using a microplate reader.^[1]
- Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the CC50 value.

Antiviral Activity Assay Protocol

This protocol assesses the efficacy of **PAV-104** in inhibiting SARS-CoV-2 replication in Calu-3 cells.

Materials:

- Calu-3 cells
- 96-well or 24-well cell culture plates
- Complete growth medium
- **PAV-104** (dissolved in DMSO)

- Remdesivir (as a positive control)
- SARS-CoV-2 virus stock
- RNA extraction kit
- RT-qPCR reagents (primers and probes targeting the SARS-CoV-2 N gene)
- TCID50 assay components (e.g., Vero E6 cells)

Procedure:

- Seed Calu-3 cells in appropriate culture plates and grow to confluency.
- Prepare dilutions of **PAV-104** and Remdesivir in culture medium at various concentrations (e.g., 6.25 nM, 25 nM, 50 nM, and 100 nM for **PAV-104**).[\[1\]](#)[\[2\]](#)
- Pre-treat the cells with the compound dilutions for 1 hour at 37°C.[\[1\]](#)[\[2\]](#)
- Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 or 0.001.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Maintain the cells in the medium containing the respective concentrations of **PAV-104** or Remdesivir for the duration of the experiment (24 to 48 hours).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- At the end of the incubation period, harvest the cell culture supernatants and/or the cells.

Data Analysis:

- RT-qPCR for Viral RNA Quantification:
 - Extract total RNA from the harvested cells.
 - Perform RT-qPCR using primers and probes specific for the SARS-CoV-2 nucleocapsid (N) gene to quantify viral replication.[\[1\]](#)[\[2\]](#)
 - Normalize the data to a housekeeping gene and calculate the percentage of inhibition relative to the DMSO-treated control.
- TCID50 Assay for Infectious Virus Titer:

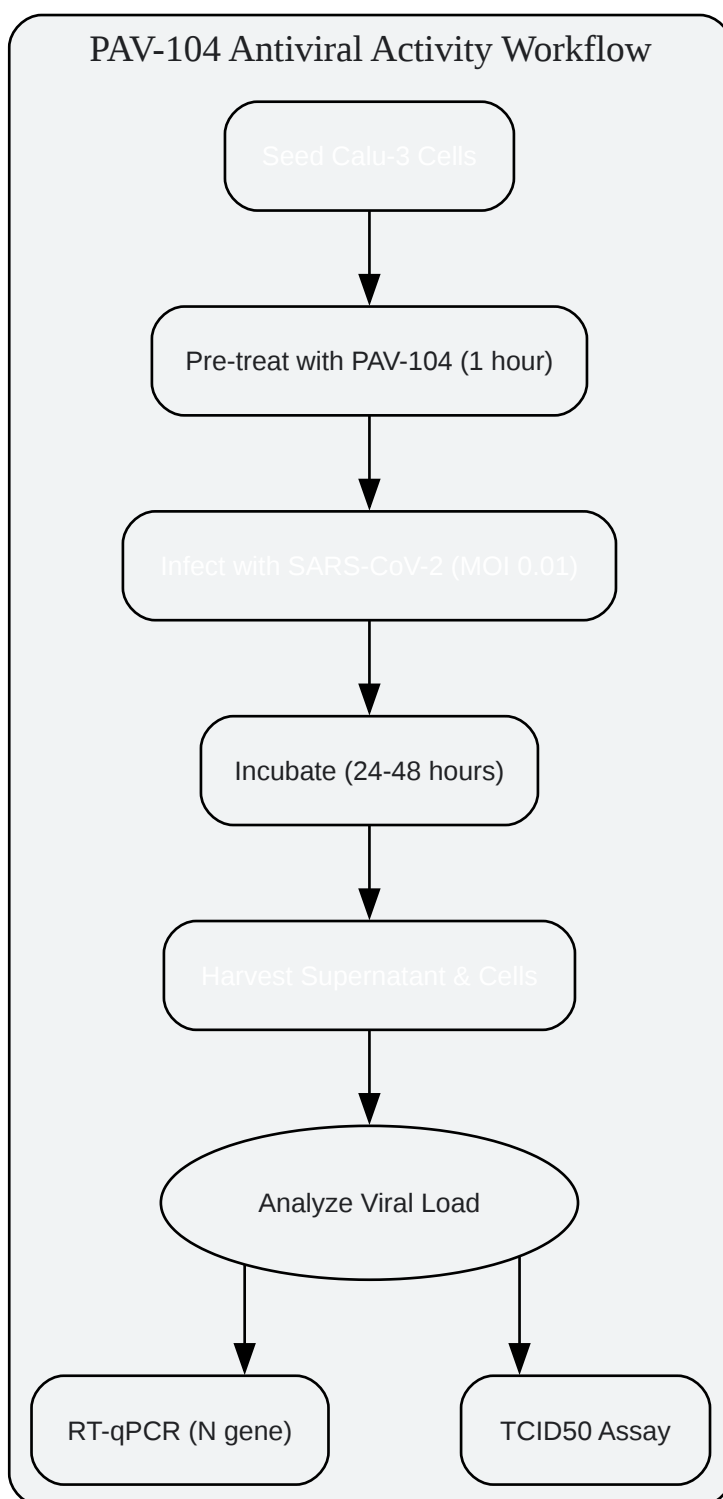
- Use the harvested cell culture supernatants to perform a TCID50 assay on a susceptible cell line (e.g., Vero E6 cells) to determine the infectious virus titer.[\[1\]](#)
- Calculate the reduction in viral titer in treated samples compared to the control.

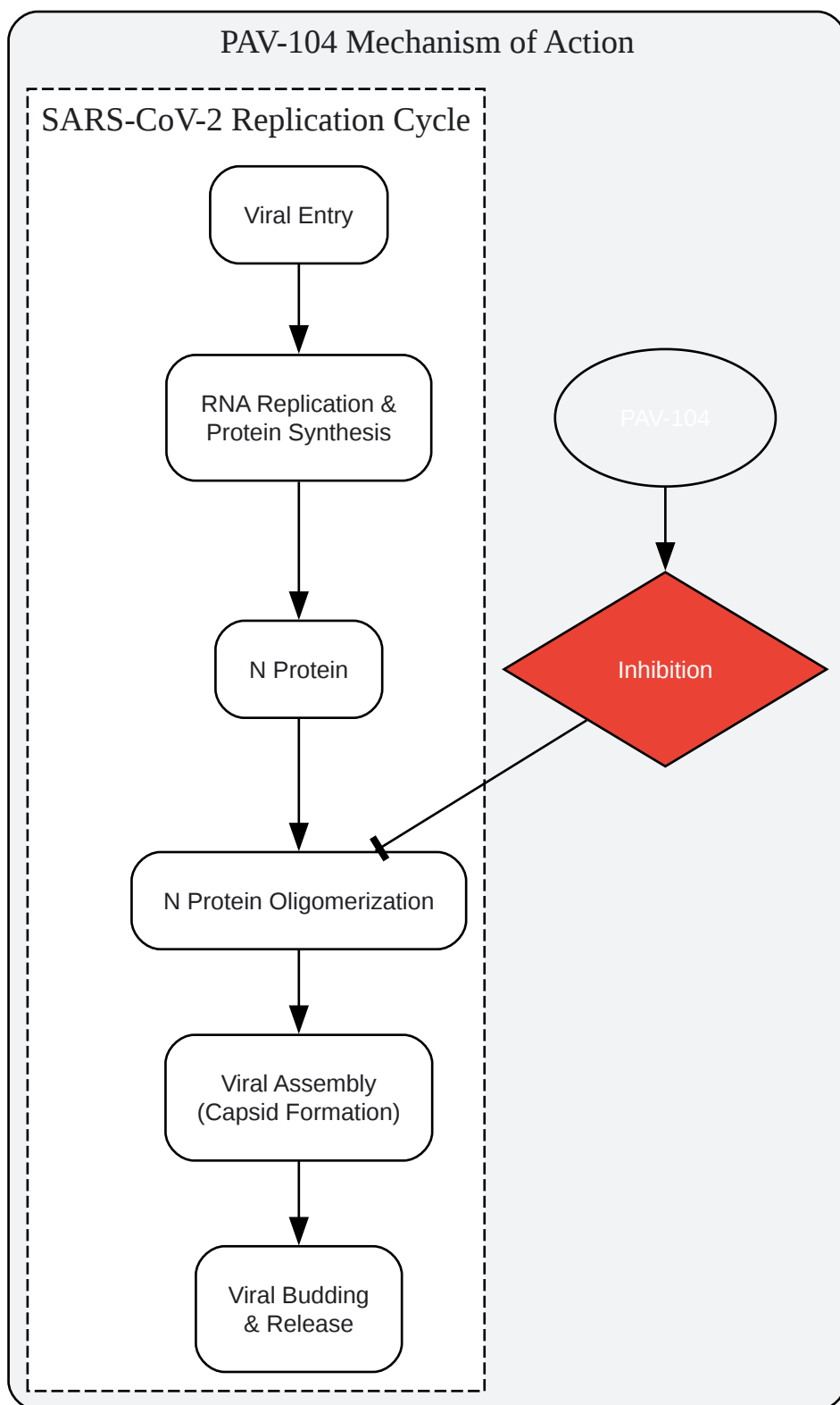
Mechanism of Action and Signaling Pathways

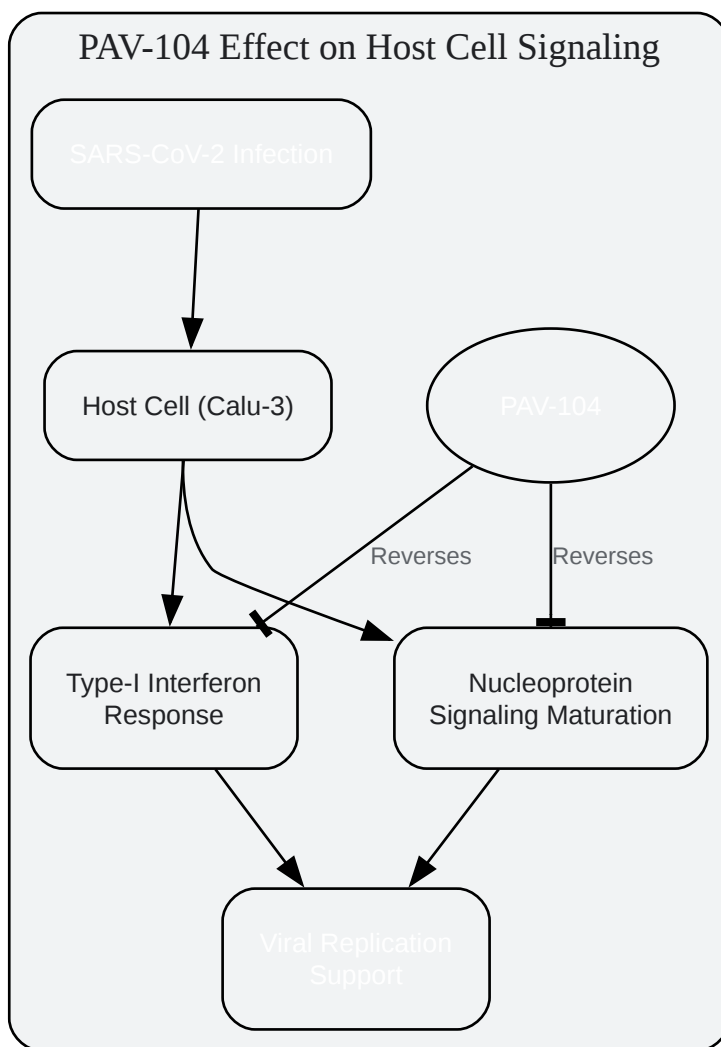
PAV-104 acts as a viral assembly inhibitor.[\[2\]](#) It specifically targets the late stages of the SARS-CoV-2 replication cycle.[\[2\]](#) The compound interacts with the viral nucleocapsid (N) protein, interfering with its oligomerization.[\[3\]](#)[\[6\]](#) This disruption prevents the proper assembly of the viral capsid and subsequent budding of new virus particles.[\[2\]](#)

Furthermore, transcriptomic analysis has revealed that **PAV-104** can reverse the induction of the type-I interferon (IFN) response and the maturation of the nucleoprotein signaling pathway, which are typically stimulated by SARS-CoV-2 infection to support its replication.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Diagrams







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